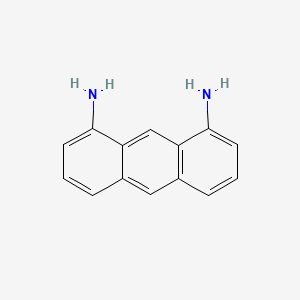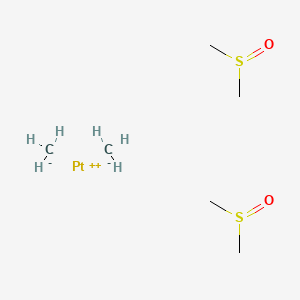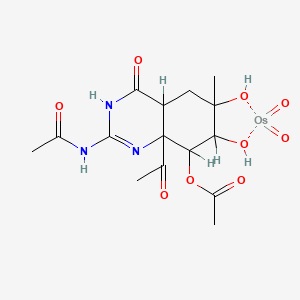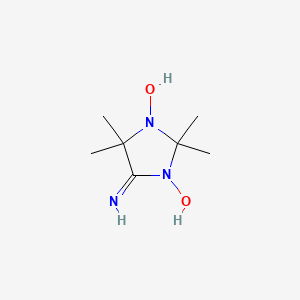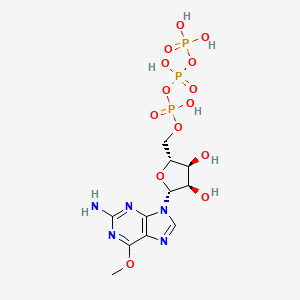
O(6)-Methylguanosine triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O(6)-Methylguanosine triphosphate: is a modified nucleoside triphosphate that plays a significant role in various biochemical processes. It is derived from guanosine triphosphate, where the oxygen atom at the sixth position of the guanine base is replaced by a methyl group. This modification can impact the molecule’s interaction with enzymes and other biomolecules, making it a valuable tool in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O(6)-Methylguanosine triphosphate typically involves the methylation of guanosine triphosphate. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an aqueous solution with a suitable base to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as methyltransferases can be used to catalyze the methylation of guanosine triphosphate in a more controlled and efficient manner .
Analyse Des Réactions Chimiques
Types of Reactions: O(6)-Methylguanosine triphosphate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield other modified nucleotides.
Substitution: The methyl group can be substituted with other functional groups to create a range of analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used to substitute the methyl group under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various methylated and demethylated nucleotides, which can be further utilized in biochemical assays and research .
Applications De Recherche Scientifique
O(6)-Methylguanosine triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study the specificity and mechanism of methyltransferases.
Biology: The compound is employed in studies of DNA and RNA methylation, which are crucial for understanding gene expression and regulation.
Medicine: this compound is used in the development of antiviral and anticancer therapies, as it can interfere with the replication of viral genomes and cancer cell proliferation.
Mécanisme D'action
The mechanism by which O(6)-Methylguanosine triphosphate exerts its effects involves its interaction with enzymes and nucleic acids. The methyl group at the sixth position of the guanine base can disrupt normal base pairing and recognition by enzymes, leading to altered biochemical pathways. This modification can inhibit the activity of DNA and RNA polymerases, affecting the replication and transcription processes .
Comparaison Avec Des Composés Similaires
O(6)-Methylguanine: A simpler analog that lacks the triphosphate group.
Guanosine triphosphate: The unmodified parent compound.
O(6)-Benzylguanine: Another modified nucleoside with a benzyl group instead of a methyl group.
Uniqueness: O(6)-Methylguanosine triphosphate is unique due to its specific methylation at the sixth position, which provides distinct biochemical properties. This modification allows it to be used as a precise tool in studying methylation processes and their effects on nucleic acid function .
Propriétés
Numéro CAS |
99404-63-4 |
|---|---|
Formule moléculaire |
C11H18N5O14P3 |
Poids moléculaire |
537.21 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O14P3/c1-26-9-5-8(14-11(12)15-9)16(3-13-5)10-7(18)6(17)4(28-10)2-27-32(22,23)30-33(24,25)29-31(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
GLIPDAOPPNSQCA-KQYNXXCUSA-N |
SMILES isomérique |
COC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canonique |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160119.png)

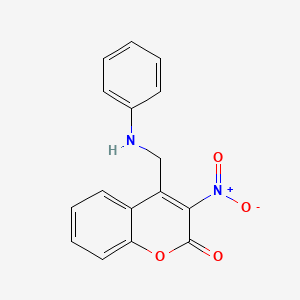
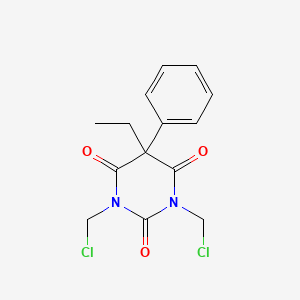
![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)

![2-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14160134.png)
![4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B14160136.png)


